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Introduction

RC32 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation

of the FK506-Binding Protein 12 (FKBP12).[1][2] It is a heterobifunctional molecule composed

of rapamycin, which binds to FKBP12, and pomalidomide, a ligand for the E3 ubiquitin ligase

Cereblon (CRBN).[1][3] By hijacking the ubiquitin-proteasome system, RC32 facilitates the

ubiquitination and subsequent proteasomal degradation of FKBP12.[3][4] This targeted protein

degradation approach offers a powerful tool for studying the physiological roles of FKBP12 and

holds therapeutic potential in diseases where FKBP12 is implicated, such as certain cancers

and iron overload diseases.[2][5][6] These application notes provide a detailed protocol for the

in vivo administration of RC32 in mouse models.

Quantitative Data Summary
The following tables summarize the reported quantitative data for the in vivo evaluation of

RC32 PROTAC in mice.

Table 1: In Vivo Efficacy of RC32 in Mice
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Animal
Model

Dosage
Administr
ation
Route

Dosing
Schedule

Duration Outcome
Referenc
e

Mice 30 mg/kg
Intraperiton

eal (i.p.)

Twice a

day
1 day

Degraded

FKBP12

protein in

most

organs

(except the

brain).

[1]

Mice 60 mg/kg Oral (p.o.)
Twice a

day
1 day

Significantl

y degraded

FKBP12.

[1][7]

Mice 8 mg/kg
Intraperiton

eal (i.p.)

Twice a

day
2 days

Efficiently

degraded

FKBP12 in

most

examined

organs.

[1]

Mice 30 mg/kg
Intraperiton

eal (i.p.)

Twice a

day for 2

days, then

once a day

for 28 days

30 days

Induced

Ca2+

leakage in

cardiomyoc

ytes.

[8]

Table 2: In Vitro Degradation Efficiency of RC32
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Cell Line DC50
Treatment
Duration

Outcome Reference

Jurkat cells ~0.3 nM 12 hours
50% protein

degradation.
[1][4]

Hep3B cells 0.9 nM Not Specified
50% protein

degradation.
[6]

HuH7 cells 0.4 nM Not Specified
50% protein

degradation.
[6]

Signaling Pathway and Mechanism of Action
RC32 operates by inducing the proximity of its target protein, FKBP12, to the E3 ubiquitin

ligase Cereblon. This ternary complex formation facilitates the transfer of ubiquitin from an E2

ubiquitin-conjugating enzyme to FKBP12. The polyubiquitinated FKBP12 is then recognized

and degraded by the 26S proteasome.
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Mechanism of action for RC32 PROTAC.

Experimental Protocols
The following protocols are based on methodologies reported for the in vivo study of RC32 and

general practices for PROTAC administration in mice.
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Formulation of RC32 for In Vivo Administration
Materials:

RC32 PROTAC powder

Dimethyl sulfoxide (DMSO)

PEG300 (Polyethylene glycol 300)

Tween 80

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

Prepare a stock solution of RC32 by dissolving it in DMSO.

For a typical vehicle formulation, a suggested composition is 5% DMSO, 30% PEG300, 5%

Tween 80, and 60% saline or PBS.[9]

First, add the required volume of PEG300 and Tween 80 to the DMSO stock solution and

ensure the mixture is homogenous.

Slowly add the saline or PBS dropwise while vortexing to create a clear and stable

formulation.

The final concentration of the working solution should be calculated based on the desired

dosage and the average weight of the animals (e.g., for a 100 µL injection volume).

It is recommended to prepare the working solution fresh on the day of administration.[1]

In Vivo Administration of RC32 in Mice
Animal Models:

Standard laboratory mouse strains (e.g., C57BL/6, BALB/c) are suitable. The choice of strain

may depend on the specific experimental goals.
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Administration:

Randomize mice into treatment and vehicle control groups.

Intraperitoneal (i.p.) Injection:

Administer the formulated RC32 or vehicle solution into the peritoneal cavity. Dosages

ranging from 8 mg/kg to 30 mg/kg administered twice daily have been reported to be

effective.[1]

Oral Gavage (p.o.):

Administer the formulated RC32 or vehicle solution directly into the stomach using an oral

gavage needle. A dosage of 60 mg/kg twice daily has been shown to significantly degrade

FKBP12.[1][7]

Monitoring and Endpoint Analysis
Efficacy Monitoring:

Monitor the body weight of each animal two to three times per week to assess for any

potential toxicity.[9][10]

For tumor xenograft models, measure tumor dimensions with calipers two to three times per

week and calculate the tumor volume using the formula: (Length × Width²)/2.[9][10]

Pharmacodynamic Analysis:

At the study endpoint, euthanize the animals.

Harvest tissues and organs of interest (e.g., heart, liver, kidney, spleen, lung, stomach).[1]

Prepare tissue lysates for subsequent analysis.

Western Blotting: Use Western blotting to determine the levels of FKBP12 protein in the

tissue lysates. This will allow for the quantification of RC32-induced protein degradation.
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Immunohistochemistry (IHC): IHC can be used to visualize the reduction of FKBP12 protein

in tissue sections.

Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of RC32 in a mouse

model.

Experimental Workflow
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A typical workflow for a preclinical study of RC32.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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